molecular formula C14H20O2 B11883100 2-Ethyl-2,5,7-trimethylchroman-6-ol

2-Ethyl-2,5,7-trimethylchroman-6-ol

Cat. No.: B11883100
M. Wt: 220.31 g/mol
InChI Key: AJWYQTQUROAMER-UHFFFAOYSA-N
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Description

2-Ethyl-2,5,7-trimethylchroman-6-ol is a synthetic organic compound belonging to the chromanol family. It is structurally related to vitamin E and exhibits antioxidant properties. This compound is characterized by its chroman ring, which is a benzopyran derivative, and its multiple methyl and ethyl substitutions that enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,5,7-trimethylchroman-6-ol typically involves the condensation of appropriate phenolic precursors with aliphatic aldehydes or ketones under acidic or basic conditions. One common method includes the use of Friedel-Crafts alkylation, where a phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process often involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chroman ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated chroman derivatives.

Scientific Research Applications

2-Ethyl-2,5,7-trimethylchroman-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying antioxidant mechanisms and radical scavenging activities.

    Biology: Investigated for its potential protective effects against oxidative stress in cellular and animal models.

    Medicine: Explored for its potential therapeutic benefits in preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized as an additive in cosmetic formulations for its antioxidant properties, helping to stabilize and preserve the integrity of the products.

Mechanism of Action

The antioxidant activity of 2-Ethyl-2,5,7-trimethylchroman-6-ol is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The chroman ring structure allows for the stabilization of the resulting radical through resonance, effectively terminating the radical chain reactions. This compound targets reactive oxygen species and other free radicals, thereby protecting cellular components from oxidative damage.

Comparison with Similar Compounds

    Alpha-tocopherol: A natural form of vitamin E with similar antioxidant properties.

    Trolox: A water-soluble analog of vitamin E used as a standard in antioxidant assays.

    2,2,5,7,8-Pentamethyl-6-chromanol: Another synthetic chromanol derivative with enhanced stability and antioxidant activity.

Uniqueness: 2-Ethyl-2,5,7-trimethylchroman-6-ol is unique due to its specific substitution pattern, which provides a balance between lipophilicity and stability. This makes it particularly effective in both hydrophobic and hydrophilic environments, enhancing its versatility as an antioxidant.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-ethyl-2,5,7-trimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)13(15)9(2)8-12(11)16-14/h8,15H,5-7H2,1-4H3

InChI Key

AJWYQTQUROAMER-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=C(C(=C2C)O)C)C

Origin of Product

United States

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